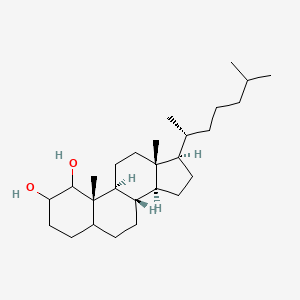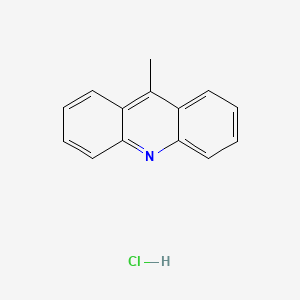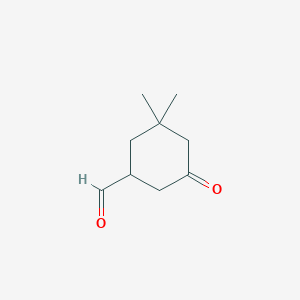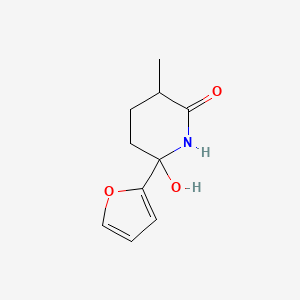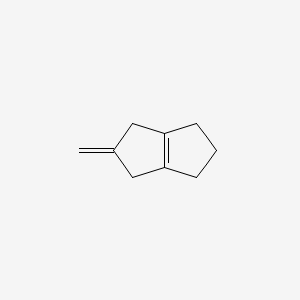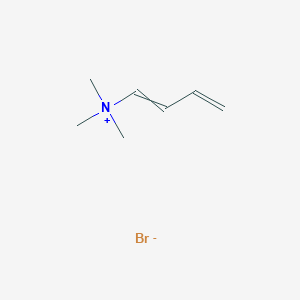
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- is a derivative of 4-cyclopentene-1,2,3-trione, a compound known for its unique structure and reactivity. This compound features a cyclopentene ring with three carbonyl groups and two ethoxy groups attached at the 4 and 5 positions. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Cyclopentene-1,2,3-trione can be synthesized through the dehydration of 2,2-dihydroxy-4-cyclopentene-1,3-dione or the pyrolysis of 2-chloro-2-formyloxy-4-cyclopentene-1,3-dione . The dehydration process involves the removal of water molecules under controlled conditions, while pyrolysis requires heating the precursor compound to induce decomposition and formation of the desired product.
Industrial Production Methods
Industrial production methods for 4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in probing biological systems and understanding enzyme-catalyzed reactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- involves its interaction with molecular targets through its carbonyl and ethoxy groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, leading to the formation of new bonds and products. The pathways involved depend on the specific reaction conditions and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopentene-1,2,3-trione: The parent compound without the ethoxy groups.
Croconic acid: A related compound with hydroxyl groups instead of ethoxy groups.
4-Cyclopentene-1,3-dione: A similar compound with fewer carbonyl groups.
Uniqueness
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- is unique due to the presence of both carbonyl and ethoxy groups, which impart distinct reactivity and properties. This combination allows for a broader range of chemical transformations and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
63183-46-0 |
|---|---|
Molekularformel |
C9H10O5 |
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
4,5-diethoxycyclopent-4-ene-1,2,3-trione |
InChI |
InChI=1S/C9H10O5/c1-3-13-8-6(11)5(10)7(12)9(8)14-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
RGHDXSRZUUQXPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=O)C(=O)C1=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


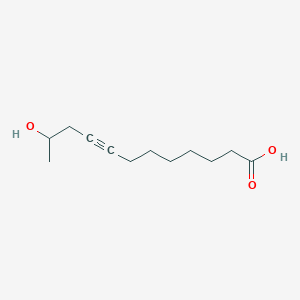
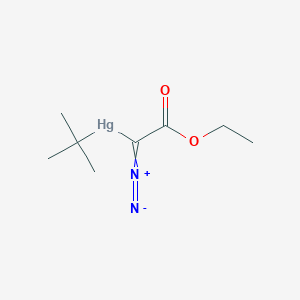
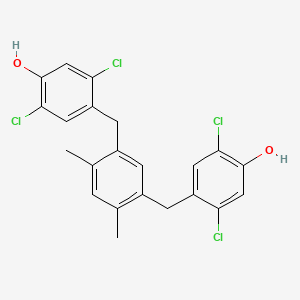

![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
